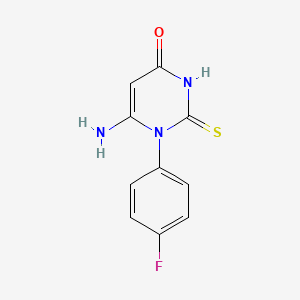

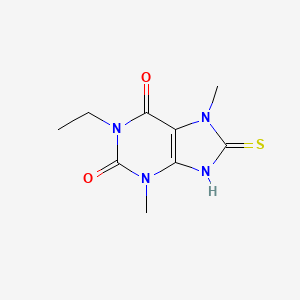

![molecular formula C14H18ClN3OS B2573412 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide CAS No. 392240-94-7](/img/structure/B2573412.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide, also known as AD4, is a small molecule that has been extensively studied for its potential therapeutic applications. AD4 belongs to the class of thiadiazole derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

The compound exhibits promising antimicrobial and antifungal activity. Researchers have evaluated its effectiveness against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . These properties make it relevant for potential therapeutic applications in combating infections.

Carbonic Anhydrase Inhibition

1,3,4-Thiadiazole-based drugs, including derivatives like our compound, are known for their carbonic anhydrase inhibitory activity . Carbonic anhydrase inhibitors play a crucial role in treating conditions such as glaucoma, epilepsy, and certain cancers. Further exploration of this compound’s efficacy in inhibiting carbonic anhydrase enzymes could be valuable.

Bioavailability Modulation via Adamantyl Moiety

Incorporating an adamantyl moiety into molecules often enhances their lipophilicity, affecting their bioavailability . This property can be leveraged for drug delivery and optimization. Investigating how this compound’s adamantane portion influences its pharmacokinetics and bioavailability is an interesting avenue for research.

Polymerization and Nanomaterial Applications

Unsaturated adamantane derivatives, including those with double bonds, offer opportunities beyond pharmaceuticals. Researchers have explored their use as monomers for thermally stable and high-energy fuels, bioactive compounds, and even diamond-like bulky polymers (diamondoids) . Additionally, vinyl-disubstituted adamantanes can serve as nanowires to link semiconductor contact surfaces .

Quantum-Chemical Calculations and Mechanistic Insights

Quantum-chemical calculations can provide insights into the electronic structure and catalytic transformations of adamantane derivatives . Investigating the mechanisms behind their chemical reactions and catalytic behavior could lead to novel applications or improved synthetic methods.

Functional Materials and Nanodiamonds

Given recent advances in creating materials based on natural and synthetic nanodiamonds, exploring how this compound interacts with nanodiamonds could be valuable . Functionalizing nanodiamonds with adamantane derivatives may open up new possibilities in materials science.

Mécanisme D'action

Target of Action

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide is a complex compound with a unique structure that allows it to interact with various biological targets. Similar compounds have been known to interact with a variety of targets, including enzymes like carbonic anhydrase .

Mode of Action

It’s known that the compound forms non-covalent interactions with its targets . These interactions can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to affect a variety of pathways, including those involved in antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .

Pharmacokinetics

It’s known that the incorporation of an adamantyl moiety into several molecules results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may have a variety of effects depending on the specific targets and pathways it interacts with .

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3OS/c15-7-11(19)16-13-18-17-12(20-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h8-10H,1-7H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTBBANBNFUNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

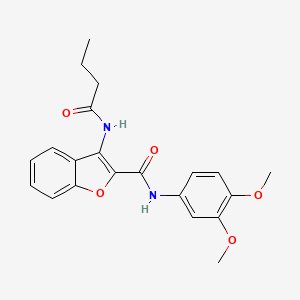

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B2573343.png)

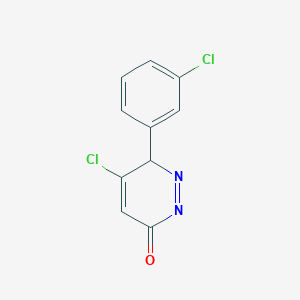

![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2573346.png)

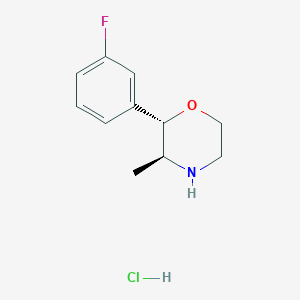

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2573350.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2573351.png)